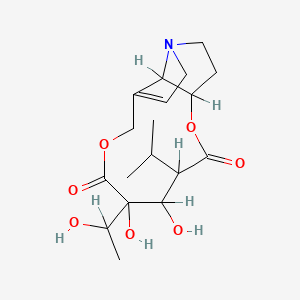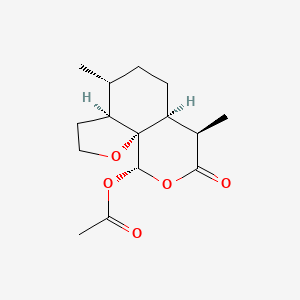
Artemisinin G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Artemisinin G is a natural product found in Artemisia annua with data available.
Wissenschaftliche Forschungsanwendungen
Pharmacological Effects in Respiratory Diseases
Artemisinin and its derivatives have displayed multiple pharmacological actions against inflammation, viral infections, and cell and tumor proliferation, making them effective against various diseases, including respiratory disorders. These compounds can regulate the expression of pro-inflammatory cytokines, nuclear factor-kappa B (NF-κB), and other factors, thereby attenuating proliferation, inflammation, invasion, and metastasis in lung cancer models and inflammatory-driven respiratory disorders (Cheong et al., 2020).
Antitumor Activity
Artemisinin has shown potential as a therapeutic agent for various diseases, including cancer. It generates reactive oxygen species that damage DNA, leading to mitochondrial depolarization and cell death. This has spurred interest in its use as an anticancer agent, with the mechanism involving the induction of apoptosis and other cell death pathways (Zyad et al., 2018).
Extraction Techniques for Enhanced Efficiency
Innovative extraction techniques like ultrasonic assisted extraction have been developed for artemisinin, improving efficiency and safety. These techniques offer faster extraction rates than conventional methods, indicating their potential for large-scale production and application in various fields (Zhang et al., 2018).
Neuroprotective Actions
Artemisinin has been found to have neuroprotective actions against glutamate-induced oxidative stress in neuronal cells. This action is mediated through the activation of the Akt/Bcl-2 signaling pathway, highlighting its potential use in neurodegenerative diseases or brain injuries (Lin et al., 2018).
Bibliometric Analysis of Research Trends
A bibliometric analysis revealed a significant increase in publications related to artemisinin, focusing on its biosynthesis, drug resistance mechanism, and combination treatments. This highlights the growing global research interest in artemisinin for various applications, including its potential use in COVID-19 treatment (Dong et al., 2022).
Enhancing Artemisinin Content in Plants
Research has been conducted to enhance artemisinin production in Artemisia annua plants. This involves using various strategies like phytohormones, stress signals, and genetic engineering, aiming to make artemisinin production more cost-effective and accessible (Wani et al., 2021).
Antiviral Potential
Artemisinin has shown potential in treating viral infections like SARS-CoV-2. Its anti-inflammatory and broad-spectrum antiviral activity make it a candidate for repurposing as a COVID-19 drug. It inhibits early steps in the infection process and disrupts post-entry intracellular events required for viral replication (Uckun et al., 2021).
Eigenschaften
Molekularformel |
C15H22O5 |
|---|---|
Molekulargewicht |
282.33 g/mol |
IUPAC-Name |
[(3aS,4R,6aS,7R,10S,10aR)-4,7-dimethyl-8-oxo-3,3a,4,5,6,6a,7,10-octahydro-2H-furo[3,2-i]isochromen-10-yl] acetate |
InChI |
InChI=1S/C15H22O5/c1-8-4-5-12-9(2)13(17)20-14(19-10(3)16)15(12)11(8)6-7-18-15/h8-9,11-12,14H,4-7H2,1-3H3/t8-,9-,11+,12+,14+,15-/m1/s1 |
InChI-Schlüssel |
GUSFNHMDMCPUPO-DYLBMRNYSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@@H]([C@@]23[C@H]1CCO3)OC(=O)C)C |
SMILES |
CC1CCC2C(C(=O)OC(C23C1CCO3)OC(=O)C)C |
Kanonische SMILES |
CC1CCC2C(C(=O)OC(C23C1CCO3)OC(=O)C)C |
Synonyme |
artemisinin G |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


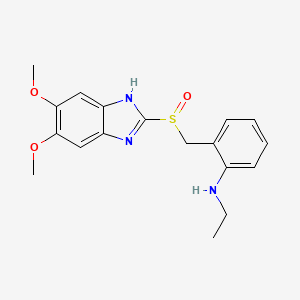
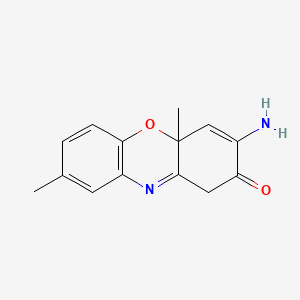
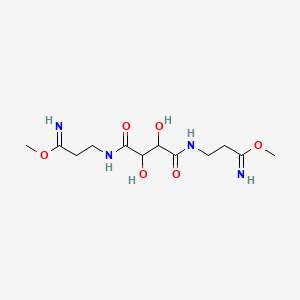
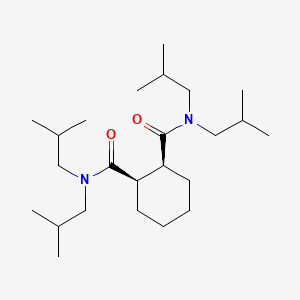
![1,2,5-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate](/img/structure/B1195214.png)
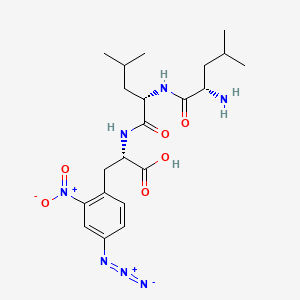
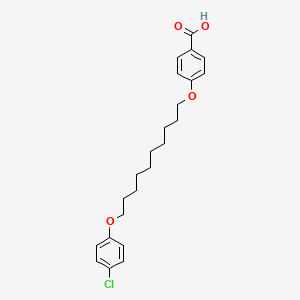
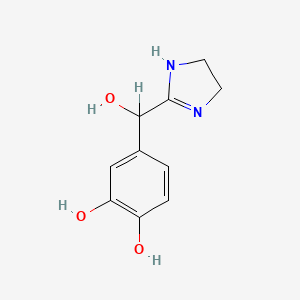
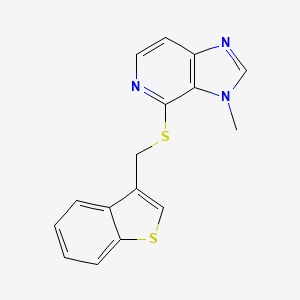
![2-Methyl-5-[2-(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)cyclopropyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1195221.png)
![[3.3]Paracyclophane](/img/structure/B1195223.png)
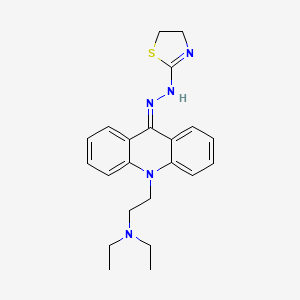
![10H-[1]benzothiolo[3,2-b]indole](/img/structure/B1195227.png)
